6-[(4-benzylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzylpiperazine moiety, and a phenyl group
Properties
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7/c22-20-24-19(25-21(26-20)23-18-9-5-2-6-10-18)16-28-13-11-27(12-14-28)15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXMRKCXODKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an amine precursor under controlled conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride to facilitate the reaction.
Attachment of the Phenyl Group: The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions
Biological Activity
6-[(4-benzylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities. This triazine derivative is characterized by its complex structure, which includes a benzylpiperazine moiety that is known for its interactions with various biological targets. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : It may target specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.
- Case Study : A study demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating potent activity.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Spectrum of Activity : It has been tested against Gram-positive and Gram-negative bacteria, exhibiting notable inhibitory effects.
- Research Findings : In vitro assays revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Neuropharmacological Effects
The benzylpiperazine component suggests potential neuropharmacological effects:
- Dopaminergic Activity : Preliminary studies suggest that the compound may act as a dopamine receptor antagonist, which could be beneficial in treating disorders such as schizophrenia.
- Case Studies : Animal models have shown improved behavioral outcomes in tests measuring anxiety and depression when administered this compound.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | 15 µM |
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | 64 µg/mL |
| Neuropharmacological | Rodent models | Behavioral improvement | N/A |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation.
- Modulation of Receptor Activity : Interaction with neurotransmitter receptors can alter signaling pathways relevant to mood regulation.
- Induction of Apoptosis : Triggers programmed cell death in cancer cells through intrinsic pathways.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound is primarily noted for its pharmacological properties, particularly as an antagonist of the Chemokine Receptor 1 (CCR1). CCR1 antagonists are significant in treating diseases characterized by the migration and activation of inflammatory cells, such as monocytes and T-cells. This makes them relevant for conditions like rheumatoid arthritis, multiple sclerosis, and other inflammatory disorders .
Table 1: Pharmacological Properties of CCR1 Antagonists
| Property | Description |
|---|---|
| Target | Chemokine Receptor 1 (CCR1) |
| Therapeutic Areas | Inflammatory diseases (e.g., rheumatoid arthritis) |
| Mechanism of Action | Inhibition of cell migration and activation |
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in optimizing the effectiveness of compounds similar to 6-[(4-benzylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine. Research indicates that modifications to the piperazine moiety can significantly influence receptor binding affinity and selectivity .
Table 2: Key Modifications in SAR Studies
| Modification Type | Effect on Activity |
|---|---|
| Substituents on Piperazine | Altered binding affinity to CCR1 |
| Variations in Triazine Core | Enhanced stability and bioavailability |
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of related compounds. For instance, research involving derivatives of 4-benzylpiperazine has shown promising results in inhibiting inflammatory responses in vitro. These findings suggest that compounds with similar structural features may also exhibit therapeutic potential .
Case Study Example:
A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively reduced cytokine production in activated immune cells. The compound was synthesized using a multi-step process involving piperazine derivatives and triazine chemistry .
Q & A
Basic Research Questions
Q. How can the synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine be optimized for improved yield and purity?
- Methodology :
- Use polar aprotic solvents (e.g., dichloromethane) and ethanol for intermediate steps to enhance solubility and reduce side reactions .
- Maintain inert gas environments (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Optimize reaction temperature (typically 0–60°C) and stoichiometric ratios of reagents, such as cyanuric chloride and substituted amines, to favor selective substitutions .
- Purify via column chromatography or recrystallization to isolate high-purity products .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions on the triazine ring and piperazine moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Elemental Analysis : Confirm empirical formula and purity (>95% recommended for pharmacological studies) .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., leukemia, breast cancer) with IC calculations to quantify potency .
- Enzyme Inhibition : Screen against kinases or receptors (e.g., EGFR, VEGFR) via fluorescence-based assays to identify mechanistic targets .
- Solubility and Stability : Perform kinetic solubility tests in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical pharmacophores in this compound?
- Methodology :
- Synthesize analogs with modifications to the benzylpiperazine group (e.g., halogenation, methoxy substitution) and triazine ring substituents .
- Use 3D-QSAR modeling to correlate electronic, steric, and hydrophobic properties with biological activity data .
- Validate predictions with in vitro assays and crystallographic studies (e.g., X-ray diffraction) to map binding interactions .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Methodology :
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability .
- Off-Target Profiling : Use broad-spectrum kinase inhibitor panels to identify confounding interactions .
- Meta-Analysis : Compare datasets from independent studies (e.g., PubChem BioAssay) to resolve contradictions .
Q. How can in vivo pharmacokinetic and toxicity profiles be systematically evaluated?
- Methodology :
- Pharmacokinetics : Administer the compound orally/intravenously in rodent models and measure plasma concentration-time profiles (LC-MS/MS) to calculate AUC, , and bioavailability .
- Toxicology : Conduct acute toxicity studies (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
- Metabolic Stability : Use liver microsomal assays (human/rodent) to identify cytochrome P450-mediated degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
